molecular formula C31H38N2O11 B607437 Fenpicoxamid CAS No. 517875-34-2

Fenpicoxamid

Cat. No.: B607437
CAS No.: 517875-34-2
M. Wt: 614.648
InChI Key: QGTOTYJSCYHYFK-RBODFLQRSA-N
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Description

Scientific Research Applications

Mechanism of Action

Target of Action

Fenpicoxamid, a derivative of the natural product UK-2A , primarily targets the cytochrome bc1 complex in the mitochondrial electron transport chain . This complex plays a crucial role in cellular respiration, a process that generates energy for the cell .

Mode of Action

This compound acts as a Qi inhibitor . It binds to the Qi quinone binding site of the cytochrome bc1 complex . This binding inhibits the function of the cytochrome c reductase , disrupting the electron transport chain and causing a rapid loss of mitochondrial membrane potential . This disruption of energy production leads to the death of the fungal cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain in the mitochondria . By inhibiting the cytochrome bc1 complex, this compound disrupts the flow of electrons through this chain . This disruption prevents the cell from producing ATP, the main energy currency of the cell, leading to cell death .

Pharmacokinetics

It is known that this compound is converted to its active form, uk-2a, in fungal cells . This conversion suggests that this compound may be prodrug, with UK-2A being the actual fungicidally active species .

Result of Action

The primary result of this compound’s action is the death of fungal cells . By disrupting the electron transport chain, this compound prevents the cell from producing the energy it needs to survive . This leads to a rapid loss of mitochondrial membrane potential and ultimately, cell death .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. This suggests that environmental conditions such as temperature, humidity, and pH could potentially influence the stability and efficacy of this compound .

Future Directions

Fenpicoxamid is a new fungicide with high potency towards a broad range of Ascomycete plant pathogens . It is currently under commercial development for control of wheat leaf blotch caused by Zymoseptoria tritici and banana black Sigatoka caused by Mycosphaerella fijiensis . No cross-resistance was observed between QoI fungicides and this compound in the field isolates of Z. tritici .

Biochemical Analysis

Biochemical Properties

Fenpicoxamid strongly inhibits the growth of several ascomycete fungi, including Zymoseptoria tritici . It is converted by Z. tritici to UK-2A, a 15-fold stronger inhibitor of Z. tritici growth . This compound targets the Qi site of the respiratory cytochrome bc1 complex , which is a novel target site for cereal fungicides .

Cellular Effects

This compound and its active metabolite UK-2A cause rapid loss of mitochondrial membrane potential in Z. tritici spores . This suggests that this compound has a significant impact on cellular energy production processes.

Molecular Mechanism

This compound acts as a Qi inhibitor fungicide . The active species UK-2A binds at the Qi site in a similar, but not identical, fashion to antimycin A . This binding interaction inhibits the function of the cytochrome bc1 complex, disrupting the electron transport chain and energy production within the cell .

Temporal Effects in Laboratory Settings

This compound demonstrates excellent residual activity . It is not stable in water due to hydrolysis . This suggests that the effects of this compound may change over time in aqueous environments, potentially affecting its long-term efficacy in laboratory settings.

Metabolic Pathways

This compound is metabolized by Z. tritici to produce UK-2A This suggests that this compound may interact with enzymes or cofactors involved in this metabolic process

Properties

IUPAC Name

[2-[[(3S,7R,8R,9S)-7-benzyl-9-methyl-8-(2-methylpropanoyloxy)-2,6-dioxo-1,5-dioxonan-3-yl]carbamoyl]-4-methoxypyridin-3-yl]oxymethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O11/c1-17(2)28(35)42-16-41-26-23(39-6)12-13-32-24(26)27(34)33-22-15-40-30(37)21(14-20-10-8-7-9-11-20)25(19(5)43-31(22)38)44-29(36)18(3)4/h7-13,17-19,21-22,25H,14-16H2,1-6H3,(H,33,34)/t19-,21+,22-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTOTYJSCYHYFK-RBODFLQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)OCC(C(=O)O1)NC(=O)C2=NC=CC(=C2OCOC(=O)C(C)C)OC)CC3=CC=CC=C3)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=NC=CC(=C2OCOC(=O)C(C)C)OC)CC3=CC=CC=C3)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895118
Record name Fenpicoxamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517875-34-2
Record name (3S,6S,7R,8R)-8-Benzyl-3-[3-[(isobutyryloxy)methoxy]-4-methoxypicolinamido]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517875-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpicoxamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6S,7R,8R)-8-benzyl-3-{[(4-methoxy-3-{[(2-methylpropanoyl)oxy]methoxy}pyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENPICOXAMID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W7MC999JJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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